molecular formula C7H12O3 B094737 Ethyl tetrahydrofuran-2-carboxylate CAS No. 16874-34-3

Ethyl tetrahydrofuran-2-carboxylate

Cat. No.: B094737
CAS No.: 16874-34-3
M. Wt: 144.17 g/mol
InChI Key: GQQLWKZRORYGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl tetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C7H12O3. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is commonly used in organic synthesis due to its versatile reactivity and stability.

Biochemical Analysis

Biochemical Properties

It is known that this compound has a high gastrointestinal absorption and is BBB permeant This suggests that it can be absorbed by the body and cross the blood-brain barrier, potentially interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

Given its high gastrointestinal absorption and ability to cross the blood-brain barrier , it is possible that it could influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound is not an inhibitor of several key enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4

Preparation Methods

Ethyl tetrahydrofuran-2-carboxylate can be synthesized through various methods. One common synthetic route involves the esterification of tetrahydrofuran-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion .

Chemical Reactions Analysis

Ethyl tetrahydrofuran-2-carboxylate undergoes several types of chemical reactions, including:

Scientific Research Applications

Ethyl tetrahydrofuran-2-carboxylate is widely used in scientific research due to its reactivity and stability. Some of its applications include:

Comparison with Similar Compounds

Ethyl tetrahydrofuran-2-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl oxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQLWKZRORYGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435562
Record name ETHYL TETRAHYDRO-2-FUROATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16874-34-3
Record name 2-Furancarboxylic acid, tetrahydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16874-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxylic acid, tetrahydro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furancarboxylic acid, tetrahydro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name ETHYL TETRAHYDRO-2-FUROATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl tetrahydrofuran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.235.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl tetrahydrofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl tetrahydrofuran-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl tetrahydrofuran-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl tetrahydrofuran-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl tetrahydrofuran-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl tetrahydrofuran-2-carboxylate
Customer
Q & A

Q1: What is the significance of Ethyl Tetrahydro-2-furoate in the context of biomass conversion?

A1: Ethyl Tetrahydro-2-furoate is a valuable chemical that can be produced from renewable biomass sources. [] Specifically, it can be synthesized from furoic acid, a derivative of biomass, through a cascade reaction involving hydrogenation and esterification. This makes Ethyl Tetrahydro-2-furoate a potential platform chemical for various applications, contributing to a more sustainable chemical industry. []

Q2: What is the role of Palladium nanoparticles in the synthesis of Ethyl Tetrahydro-2-furoate?

A2: Palladium nanoparticles (Pd NPs) act as catalysts in the synthesis of Ethyl Tetrahydro-2-furoate from furoic acid. [] When supported on sulfonic acid functionalized metal-organic frameworks (MIL-101-SO3H), these Pd NPs efficiently catalyze the hydrogenation of furoic acid to tetrahydrofuroic acid, followed by esterification with ethanol, ultimately yielding Ethyl Tetrahydro-2-furoate. [] The use of Pd NPs and MIL-101-SO3H highlights the importance of catalyst design and selection for achieving high yields of desired products from biomass.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.